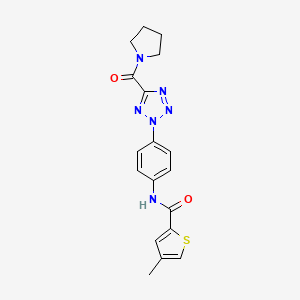

4-甲基-N-(4-(5-(吡咯烷-1-羰基)-2H-四唑-2-基)苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide" appears to be a derivative of a class of compounds known for their antiallergic properties. The related compounds, as described in the provided papers, are N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides and N-tetrazolylpyridinecarboxamides, which have been synthesized and evaluated for their potential as antiallergic agents using the rat passive cutaneous anaphylaxis (PCA) assay .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a tetrazolyl group into the pyridinecarboxamide structure. The papers describe the preparation of a series of these compounds, with variations in the substituents on the benzene and pyridine rings to determine their effects on antiallergic activity . The specific synthesis details for the compound are not provided, but it can be inferred that a similar synthetic strategy may be employed, involving the coupling of a tetrazolyl group with a thiophene-2-carboxamide moiety and subsequent modifications to introduce the pyrrolidine-1-carbonyl group.

Molecular Structure Analysis

The molecular structure of the compound is likely to be crucial for its biological activity. The papers suggest that the presence of the N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus is essential for antiallergic activity, and the phenyl group as a substituent is not necessarily required . This indicates that the tetrazole moiety plays a significant role in the activity of these compounds, and modifications to the core structure can modulate their potency and efficacy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds likely include the formation of the tetrazole ring, amide bond formation, and the introduction of various substituents through reactions such as nucleophilic aromatic substitution or amidation. The specific reactivity of the compound "4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide" would depend on its functional groups, but the papers do not provide detailed information on the chemical reactions of this particular compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the tetrazole ring would contribute to the compound's acidity, and the overall polarity would affect its solubility and pharmacokinetic properties. The papers do not provide specific data on the physical and chemical properties of the compound , but one can infer that these properties would be key factors in its antiallergic activity and bioavailability .

科学研究应用

合成与表征

化合物4-甲基-N-(4-(5-(吡咯烷-1-羧基)-2H-四唑-2-基)苯基)噻吩-2-甲酰胺,由于其包含噻吩环、四唑环和吡咯烷环的复杂结构,在杂环化合物的合成中发挥着重要作用。研究表明噻吩基腙乙酸酯的合成,表明在杂环合成中具有广泛的应用,导致各种吡唑、异恶唑、嘧啶和三嗪衍生物的开发,等等 (Mohareb 等人,2004)。类似地,该化合物的结构对于合成新的1,2,3,4-四氢嘧啶-2-硫酮和相关衍生物至关重要,展示了其在生成新型化学实体方面的多功能性 (Fadda 等人,2013)。

抗惊厥应用

在药物化学领域,特别是在抗惊厥药物的开发中,4-甲基-N-(4-(5-(吡咯烷-1-羰基)-2H-四唑-2-基)苯基)噻吩-2-甲酰胺中存在的结构基序已被探索。对具有结构相似性的抗惊厥烯胺酮中的氢键的研究,突出了这些化合物在设计具有潜在抗惊厥活性的药物中的重要性 (Kubicki 等人,2000)。

聚合物合成

基于与4-甲基-N-(4-(5-(吡咯烷-1-羰基)-2H-四唑-2-基)苯基)噻吩-2-甲酰胺类似的芳香族化合物的新型聚酰胺的合成和表征,突出了其在聚合物科学中的潜力。此类研究证明了这些化合物在制造具有特定性质(例如高热稳定性和独特的分子结构)的聚合物中的适用性,进一步将其用途从药物扩展到材料科学 (Faghihi & Mozaffari,2008)。

配位化学

该化合物的用途在配位化学中也很明显,其类似物已被用于合成新型铜(II)和银(I)配位聚合物。这些研究揭示了该化合物在形成具有潜在催化、分子识别应用并作为先进材料前体的多样且结构复杂的配位聚合物中的作用 (Yeh 等人,2008)。

属性

IUPAC Name |

4-methyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c1-12-10-15(27-11-12)17(25)19-13-4-6-14(7-5-13)24-21-16(20-22-24)18(26)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASXCRDFFWZMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)

![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)

![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)

![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)